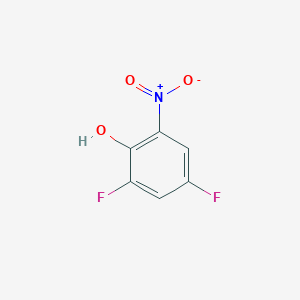

2,4-Difluoro-6-nitrophenol

Descripción

Significance of Fluorinated Nitrophenolic Compounds in Modern Chemistry

Fluorinated nitrophenolic compounds represent a pivotal class of molecules in modern chemistry, largely due to the profound influence of fluorine and nitro group substituents on their chemical and physical properties. The high electronegativity of fluorine atoms can significantly alter the electron distribution within a molecule, impacting its acidity, reactivity, and binding interactions. The nitro group, a strong electron-withdrawing moiety, further modulates these properties and serves as a versatile functional group for a wide array of chemical transformations.

The synergistic effect of these functional groups makes fluorinated nitrophenols valuable intermediates in organic synthesis. mdpi.comchemimpex.com They are instrumental in the creation of complex molecules with tailored functionalities. In the realm of medicinal chemistry, these compounds are key building blocks for synthesizing new therapeutic agents. The incorporation of fluorine can enhance metabolic stability and membrane permeability of drug candidates, while the nitrophenol scaffold can be a crucial pharmacophore for biological activity. Furthermore, in materials science, the introduction of fluorinated nitrophenolic units into polymers can enhance thermal stability and flame retardancy.

Research Trajectories of 2,4-Difluoro-6-nitrophenol and its Derivatives

The research surrounding this compound and its derivatives is multifaceted, reflecting its broad potential. A significant area of investigation lies in its application as a precursor for pharmaceuticals. For instance, it is a key intermediate in the synthesis of farnesyltransferase inhibitors, which are being explored as potential anticancer agents. Its derivatives are also being investigated for their herbicidal activity, with some showing superior performance against broadleaf weeds compared to non-fluorinated analogs.

Another critical research trajectory involves the use of this compound in the development of advanced materials. Its incorporation into epoxy resins has been shown to improve their thermal stability and flame-retardant properties. The unique reactivity of this compound also makes it a valuable tool in synthetic chemistry, where it undergoes reactions such as oxidation, reduction of the nitro group to an amine, and nucleophilic aromatic substitution of the fluorine atoms to create a variety of substituted phenols.

The environmental fate of this compound is another area of active study. Research into its phototransformation in aquatic environments has revealed that it undergoes degradation through reactions with hydroxyl radicals and singlet oxygen, which is crucial for understanding its environmental impact.

Scope and Research Questions in the Study of this compound

The ongoing study of this compound is guided by several key research questions aimed at fully elucidating its properties and potential applications. A primary focus is on understanding how the fluorine substituents influence the kinetics of its reactions, such as its interaction with hydroxyl radicals in aqueous solutions. The electron-withdrawing nature of fluorine is expected to enhance the electrophilicity of the nitro group, potentially accelerating degradation processes.

Further research is needed to explore the full range of its derivatives and their potential biological activities. Investigating the structure-activity relationships of these derivatives could lead to the discovery of new drug candidates or more effective agrochemicals. Additionally, a deeper understanding of its mechanism of action as an oxidizing agent and its potential to induce oxidative stress is crucial for both its application and for assessing its toxicological profile. The development of efficient and environmentally benign synthesis methods for this compound and its derivatives also remains a significant area of research.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₃ | |

| Molar Mass | 175.09 g/mol | |

| Melting Point | 34–37 °C | |

| Boiling Point | 49-50 °C | sigmaaldrich.com |

| Appearance | Yellow solid | |

| Solubility | Insoluble in water, soluble in organic solvents | |

| Purity | 97% | sigmaaldrich.com |

Synthesis of this compound

A common laboratory-scale synthesis involves the nitration of 2,4-difluorophenol (B48109).

| Reactant | Reagent/Solvent | Conditions | Product Yield | Source |

| 2,4-difluorophenol | Nitric acid, Acetic acid | Controlled conditions | - | |

| 2,4-difluorophenol | Isopropyl nitrate (B79036), Dichloromethane, Sulfuric acid, Tetrabutylammonium (B224687) hydrogen sulphate | Room temperature, gentle reflux | 83% |

Note: This table presents a simplified overview of one synthetic route. Industrial production may involve different methodologies.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-difluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVKNFPDQWHQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278834 | |

| Record name | 2,4-Difluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-31-8 | |

| Record name | 2,4-Difluoro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 364-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Difluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Difluoro 6 Nitrophenol and Analogues

Regioselective Nitration Strategies for Fluorinated Phenols

The introduction of a nitro group onto a fluorinated phenol (B47542) ring with high regioselectivity is a critical step in the synthesis of 2,4-difluoro-6-nitrophenol. The electron-withdrawing nature of the fluorine atoms and the electron-donating hydroxyl group directs the incoming electrophile, but achieving exclusive substitution at the desired position requires careful control of reaction conditions and reagents.

Direct Nitration via Nitrating Agents

Direct nitration of 2,4-difluorophenol (B48109) is a common approach to synthesize this compound. Various nitrating agents have been employed to achieve this transformation. A mixture of nitric acid and sulfuric acid is a traditional, potent nitrating system, but its use raises environmental concerns due to the generation of acidic waste. acs.org

A method for the regioselective ortho-directed nitration of phenolic compounds, including 2,4-difluorophenol, has been described. This process involves reacting the phenol with an alkyl nitrate (B79036) in the presence of an acid catalyst. google.com For instance, treating 2,4-difluorophenol with isopropyl nitrate in dichloromethane, catalyzed by sulfuric acid, yields this compound. google.com This approach offers high regioselectivity for the ortho position. google.com

Another approach involves the use of nitric acid in acetic acid under controlled conditions. This method has been used for the synthesis of this compound, yielding a yellow solid product.

The choice of nitrating agent and reaction conditions significantly influences the regioselectivity of the nitration of phenols. While a mixture of nitric acid and sulfuric acid often leads to a mixture of ortho and para isomers, other reagents have been developed to favor one isomer over the other. tandfonline.com

Catalytic Approaches in this compound Synthesis

Catalytic methods offer a more selective and environmentally benign alternative to traditional nitration techniques. Phase-transfer catalysts have been shown to enhance the yield of ortho-nitrophenol. pjsir.org For instance, tetrabutylammonium (B224687) bromide (TBAB) has been reported as an effective surfactant for increasing the yield of o-nitrophenol. pjsir.org

The use of solid acid catalysts, such as silica (B1680970) sulfuric acid, in combination with sodium nitrite (B80452) and wet silica, provides a heterogeneous system for the nitration of phenols. tandfonline.com This method allows for the in situ generation of the nitrating species and simplifies product purification. tandfonline.com Furthermore, phosphomolybdic acid encapsulated in a metal-organic framework (PMA@MIL-53 (Fe)) has been utilized as a catalyst for the regioselective nitration of phenols with the assistance of ultrasound. researchgate.net

Catalytic antibodies have also been explored for the regioselective nitration of phenol. These biocatalysts, containing a metalloporphyrin cofactor, can direct the nitration towards the formation of 2-nitrophenol (B165410). nih.gov While not yet applied specifically to 2,4-difluorophenol, this approach highlights the potential of biocatalysis in achieving high selectivity.

Multistep Synthetic Routes to Substituted Fluoronitrophenols

Multistep syntheses provide alternative pathways to this compound and its analogues, often allowing for greater control over the substitution pattern and the introduction of diverse functionalities.

Synthesis of ortho-Fluoronitroaryl Nitroxides as Intermediates

A versatile method for preparing ortho-fluoronitroaryl compounds involves the synthesis of stable nitroxide radicals as intermediates. For example, 2-flurophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls can be synthesized and subsequently nitrated with a mixture of concentrated sulfuric acid and nitric acid to yield the corresponding ortho-fluoronitrophenyl derivatives. The fluorine atom in these nitroxide compounds exhibits enhanced reactivity towards nucleophiles, allowing for further derivatization.

These ortho-fluoronitroaryl nitroxides can then undergo nucleophilic substitution reactions where the fluorine atom is replaced by various functional groups, including hydroxyl groups, to form the desired nitrophenol derivatives.

Derivatization from Halogenated Fluorophenols

The synthesis of substituted fluoronitrophenols can also be achieved through the derivatization of other halogenated fluorophenols. Nucleophilic aromatic substitution (SNAr) is a key reaction in this approach. The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring facilitates the displacement of a halide by a nucleophile. libretexts.org

For instance, 2-(2,4-difluorophenoxy)-5-nitropyridine (B1607806) can be synthesized by the coupling reaction of 2-chloro-5-nitropyridine (B43025) with 2,4-difluorophenol in the presence of a base like potassium carbonate. smolecule.com This demonstrates the feasibility of forming C-O bonds with fluorinated phenols.

An alternative strategy involves the hydrolysis of a more substituted halogenated nitrobenzene (B124822). For example, 5-fluoro-2-nitrophenol (B146956) can be produced from 2,4-difluoro nitrobenzene through hydrolysis with potassium hydroxide, followed by acidification. nih.gov This indicates that a suitably substituted dihalonitrobenzene could potentially be converted to this compound through a selective hydrolysis step.

Green Chemistry and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of less hazardous reagents, milder reaction conditions, and the development of catalytic and recyclable systems.

Several green synthetic approaches for the nitration of phenols have been reported, which can be adapted for the synthesis of this compound. One such method employs copper(II) nitrate in glacial acetic acid. acs.org This system is considered more environmentally friendly as the copper acetate (B1210297) byproduct can be utilized in other applications. acs.org

The use of inorganic nitrating salts, such as sodium nitrate, in conjunction with heterogeneous acid catalysts like silica sulfuric acid or magnesium bisulfate, offers a milder and more selective alternative to the traditional mixed acid method. tandfonline.comnih.gov These solid-supported reagents simplify the work-up procedure and minimize waste. nih.gov Bismuth subnitrate in the presence of charcoal and trichloroisocyanuric acid has also been used for the mononitration of phenolic compounds under mild, room temperature conditions. tandfonline.com

While the green synthesis of nanoparticles is more commonly associated with the reduction of nitrophenols, the principles of using plant extracts and other biological materials as reducing and capping agents could potentially be explored for the development of novel catalysts for nitration reactions. rsc.orgsciepublish.combohrium.commdpi.com

The development of these greener synthetic routes is crucial for the sustainable production of this compound and other valuable nitroaromatic compounds.

Stereospecific Synthesis of Fluoronitro-Substituted Amino Acids from Related Precursors

The introduction of fluorine and nitro functionalities into amino acid scaffolds is of significant interest in medicinal chemistry and drug design, as these groups can profoundly modulate the biological activity, metabolic stability, and conformational properties of peptides and other bioactive molecules. While no direct stereospecific synthesis of fluoronitro-substituted amino acids from this compound has been explicitly detailed in the literature, established principles of asymmetric synthesis and the known reactivity of activated fluoroaromatic compounds allow for the rational design of such synthetic routes. The key to this transformation lies in the strategic application of nucleophilic aromatic substitution (SNAr) on a suitably derived precursor, coupled with powerful methods for stereocontrolled carbon-carbon bond formation.

A plausible and scientifically sound approach for the stereospecific synthesis of amino acids bearing a fluoronitrophenyl side chain, derived from a 2,4-dihalo-6-nitrophenol precursor, involves the use of chiral glycine (B1666218) equivalents. These reagents, which provide a masked form of the simplest amino acid, can be deprotonated to form a nucleophilic enolate that can then be reacted with an electrophile. In this proposed pathway, a derivative of this compound would serve as the electrophilic partner.

The fluorine atoms in this compound are activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group located ortho and para to them. This makes the compound an excellent substrate for SNAr reactions. A general strategy would first involve the protection of the phenolic hydroxyl group to prevent its acidic proton from interfering with the basic conditions typically required for the generation of the glycine enolate.

One of the most robust and widely employed methods for the asymmetric synthesis of a diverse range of α-amino acids utilizes chiral nickel(II) complexes of glycine Schiff bases. beilstein-journals.orgnih.gov These complexes serve as chiral glycine enolate equivalents, where the metal center and the chiral ligand create a rigid and well-defined stereochemical environment. Alkylation of these complexes proceeds with high diastereoselectivity, as the bulky chiral ligand effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

A hypothetical, yet highly feasible, stereospecific synthesis of a fluoronitro-substituted amino acid from a this compound derivative is outlined below:

Protection of the Phenolic Group: The phenolic hydroxyl of this compound would be protected, for instance, as a methyl ether, to prevent interference in the subsequent alkylation step. This would yield 1,5-difluoro-2-methoxy-3-nitrobenzene.

Asymmetric Alkylation: The protected difluoronitroaromatic compound would then be used as the electrophile in an alkylation reaction with a chiral Ni(II) complex of a glycine Schiff base. The nucleophilic attack from the glycine enolate would displace one of the fluorine atoms via an SNAr mechanism. The regioselectivity of this substitution (at position 2 or 4) would depend on the relative activation by the nitro group and steric factors.

Hydrolysis and Deprotection: The resulting alkylated Ni(II) complex would then be hydrolyzed under acidic conditions to release the amino acid and the chiral auxiliary. Subsequent deprotection of the phenolic ether would furnish the final fluoronitro-substituted amino acid.

The stereochemical outcome of the synthesis is controlled by the chirality of the ligand in the nickel complex. Both enantiomers of the final amino acid can be accessed by simply using the corresponding enantiomer of the chiral auxiliary.

The following table summarizes typical results that can be expected for the key asymmetric alkylation step using chiral Ni(II) complexes, based on published data for the synthesis of other fluorinated aromatic amino acids. beilstein-journals.orgnih.gov

| Chiral Auxiliary | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Excess (de, %) |

| (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone | Substituted Benzyl Bromide | DBU | MeCN | ~95 | >90 |

| (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone | Substituted Benzyl Bromide | NaH | DMF | ~85 | >99 |

Elucidation of Reaction Mechanisms and Chemical Transformations of 2,4 Difluoro 6 Nitrophenol

Mechanistic Investigations of Electrophilic Aromatic Substitution (Nitration)

The synthesis of 2,4-Difluoro-6-nitrophenol is achieved through the electrophilic aromatic substitution (EAS) nitration of 2,4-difluorophenol (B48109). This reaction is a cornerstone of aromatic chemistry, proceeding through a well-established multi-step mechanism. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com Typically, this is accomplished by reacting nitric acid (HNO₃) with a stronger acid, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com

The general mechanism for electrophilic aromatic nitration involves two primary steps: masterorganicchemistry.comnih.gov

Attack of the Aromatic Ring on the Electrophile : The π-electron system of the aromatic ring, acting as a nucleophile, attacks the electrophilic nitronium ion. This step disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or an arenium ion. masterorganicchemistry.comnih.gov This initial attack is the slow, rate-determining step of the reaction. masterorganicchemistry.comnih.gov

Deprotonation : In the second, faster step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom that bears the newly attached nitro group. masterorganicchemistry.com This action restores the C-C pi bond, thereby re-establishing the aromaticity of the ring and yielding the final nitrated product. masterorganicchemistry.commasterorganicchemistry.com

In the specific case of nitrating 2,4-difluorophenol, the existing substituents on the benzene (B151609) ring—a hydroxyl (-OH) group and two fluorine (-F) atoms—direct the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-directing substituent, while the fluorine atoms are deactivating yet also ortho-, para-directing. The strong directing power of the hydroxyl group preferentially guides the nitro group to the position ortho to it, which is position 6. This regioselectivity is high, and under controlled conditions, this compound can be synthesized with excellent yield and selectivity.

A specific laboratory-scale synthesis involves dissolving 2,4-difluorophenol in a solvent like dichloromethane, followed by the addition of isopropyl nitrate (B79036) and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulphate. The dropwise addition of sulfuric acid then initiates the reaction, leading to the formation of the title compound with high ortho-selectivity.

Nucleophilic Aromatic Substitution Reactions of this compound

The aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the presence of strong electron-withdrawing groups: one nitro group (-NO₂) and two fluorine atoms (-F). libretexts.org These groups render the aromatic ring electron-deficient, facilitating attack by nucleophiles. libretexts.orgvapourtec.com

The SNAr mechanism is a stepwise addition-elimination process: libretexts.orgvapourtec.com

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing a leaving group (in this case, one of the fluorine atoms). This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho and para electron-withdrawing groups. masterorganicchemistry.com

Loss of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (a fluoride (B91410) ion). Fluorine is an effective leaving group in SNAr reactions, a fact that might seem counterintuitive given the strength of the C-F bond, but its high electronegativity strongly activates the ring for nucleophilic attack. masterorganicchemistry.com

The presence of the nitro group ortho and para to the fluorine atoms significantly accelerates the reaction rate. masterorganicchemistry.com This positioning allows for optimal stabilization of the negative charge in the Meisenheimer intermediate. Consequently, this compound can react with various nucleophiles, such as amines or thiols, to replace one of the fluorine atoms. These reactions are fundamental in synthesizing more complex molecules for applications in pharmaceuticals and agrochemicals. vapourtec.com

Thermal Decomposition Pathways and Stability Analysis

The thermal stability and decomposition of fluorinated nitroaromatic compounds are of significant interest, particularly in the context of energetic materials. While specific studies on this compound are not widely available, analysis of similar compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), provides insight into the likely decomposition pathways. researchgate.netmdpi.com The presence of fluorine atoms is known to affect thermal stability and alter reaction pathways compared to non-fluorinated analogues. researchgate.netmdpi.com

For many nitroaromatic compounds, the initial and rate-determining step in thermal decomposition is the cleavage of the C-NO₂ bond. mdpi.com This is considered the "trigger bond" for the decomposition process. In a comparative study of DFTNAN, it was found that fluorination altered the trigger bond from the ortho-nitro group to the para-nitro group relative to the anisole (B1667542) functionality. researchgate.netmdpi.com

For this compound, the initial bond scission would likely be the C-NO₂ bond, releasing a nitrogen dioxide (NO₂) radical. This initial dissociation releases a significant amount of heat, which can then induce further reactions, including the opening of the benzene ring. researchgate.netmdpi.com Subsequent reactions would involve complex rearrangements and the formation of various radical species.

Following the initial bond breakage and ring opening, a variety of smaller molecules are formed. Due to the high stability of the C-F bond, fluorinated products are expected to be prominent in the decomposition mixture. researchgate.netmdpi.com Research on related compounds shows the formation of fluorocarbons, such as C₃F₂H₃ and C₃F₂H₄, resulting from ring fragmentation. mdpi.com Fluorine atom migration is also a possible side reaction during the decomposition process. researchgate.netmdpi.com Ultimately, the high stability of C-F bonds means that fluorine tends to remain bonded to carbon fragments, appearing in the form of various fluorocarbons among the final decomposition products. researchgate.netmdpi.com

Photochemical Transformations and Environmental Reaction Kinetics

The environmental fate of nitrophenols is often dictated by their photochemical behavior. These compounds can be transformed in surface waters and the atmosphere through direct and indirect photolysis. nih.govresearchgate.net While direct data for this compound is limited, studies on analogous compounds like 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) offer valuable insights into the potential photochemical pathways. nih.govacs.org

Direct photolysis occurs when a molecule absorbs sunlight and undergoes a chemical reaction. The efficiency of this process is measured by the direct photolysis quantum yield (Φ), which is the ratio of the number of molecules that react to the number of photons absorbed.

A study on 2,4-dichloro-6-nitrophenol (DCNP) found that its anionic form, which is prevalent in surface waters, has a direct photolysis quantum yield of (4.53 ± 0.78) x 10⁻⁶ under UVA irradiation. nih.govacs.org The behavior of DCNP towards direct photolysis was noted to be more similar to nitrophenols than to chlorophenols. unito.it Interestingly, the phenolate (B1203915) (anionic) form of DCNP had a lower quantum yield than the undissociated phenol (B47542) form. unito.it This may be due to less efficient formation or lower reactivity of the excited triplet state of the phenolate. unito.it

Given the structural similarities, it is plausible that this compound would exhibit comparable photochemical behavior, with direct photolysis being a potential transformation pathway in the environment. The quantum yield would be a critical parameter for modeling its environmental persistence and fate.

Oxidative Radical Reactions in Aqueous Environments

The degradation of this compound in aqueous environments is significantly influenced by advanced oxidation processes (AOPs). These processes are characterized by the in-situ generation of highly reactive and non-selective radical species, primarily the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻). acs.orgmdpi.comoapen.orgrsc.org These radicals are potent oxidants capable of transforming persistent organic pollutants into smaller, often less harmful, compounds. mdpi.comoapen.org

Reaction with Hydroxyl Radicals (•OH)

The hydroxyl radical is a powerful oxidant with an oxidation potential of 2.8 V and is a key species in many AOPs. mdpi.comrsc.org Its high reactivity leads to rapid, diffusion-controlled reactions with a wide array of organic molecules. acs.org The primary mechanisms for the reaction between •OH and phenolic compounds are electrophilic addition to the aromatic ring and hydrogen abstraction from the phenolic hydroxyl group. rsc.orgcopernicus.org

For this compound, the reaction is expected to be initiated predominantly by the electrophilic addition of the •OH radical to the aromatic ring. This forms a transient dihydroxynitrocyclohexadienyl radical intermediate. copernicus.org The presence of strong electron-withdrawing groups, such as the two fluorine atoms and the nitro group, deactivates the aromatic ring, which can influence the rate and position of the radical attack. Subsequent reactions of the radical intermediate can lead to hydroxylation of the ring, potentially displacing a fluorine atom or adding another hydroxyl group, followed by ring-opening, ultimately leading to mineralization. copernicus.org

Reaction with Sulfate Radicals (SO₄•⁻)

The sulfate radical (SO₄•⁻) is another powerful oxidant used in AOPs, with a redox potential ranging from 2.5 to 3.1 V. researchgate.net A key distinction in its reaction mechanism with phenols, compared to •OH, is its tendency to react via single-electron transfer (SET). acs.orgresearchgate.netacs.org This process involves the transfer of an electron from the phenolic compound to the sulfate radical, resulting in the formation of a phenoxy radical and a sulfate ion. acs.orgresearchgate.net

In the case of this compound, the reaction with SO₄•⁻ would likely proceed through this SET mechanism to form a difluoronitrophenoxy radical. acs.org These phenoxy radicals are key intermediates that can subsequently undergo further reactions, such as dimerization or coupling with other radicals present in the system. acs.orgresearchgate.net For instance, in the presence of nitrogen dioxide radicals (•NO₂), phenoxy radicals can combine to form additional nitrated phenolic byproducts. acs.orgresearchgate.net

The efficiency of sulfate radical oxidation can be higher than hydroxyl radical-based processes for certain pollutants, partly due to the longer half-life of the sulfate radical under specific conditions. researchgate.net

Comparative Reactivity and Transformation Products

The degradation pathway and resulting products of this compound are dictated by the specific radical species involved.

•OH reactions primarily lead to hydroxylated intermediates through addition mechanisms. acs.orgcopernicus.org Studies on 4-nitrophenol (B140041) have identified products such as 4-nitrocatechol, hydroquinone, and 1,2,4-trihydroxylbenzene, indicating that hydroxylation of the aromatic ring is a major pathway. copernicus.org Similar hydroxylated products would be expected from the reaction with this compound.

SO₄•⁻ reactions proceed via an electron transfer mechanism, forming phenoxy radicals. acs.orgacs.org This different initial step can lead to a distinct set of transformation products, including polymers from radical coupling. acs.orgnih.gov

| Compound | Radical Species | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | pH | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenol (B41442) | •OH | 3.7 x 10⁹ | 7 | acs.org |

| 2-Nitrophenol (B165410) | SO₄•⁻ | 9.08 x 10⁸ | ~7 | mdpi.com |

| 4-Nitrophenol | SO₄•⁻ | 6.60 x 10⁸ | ~7 | mdpi.com |

| 2,4-Dinitrophenol | SO₄•⁻ | 2.86 x 10⁸ | ~7 | mdpi.com |

| 4-Nitrocatechol | •OH | 5.0 x 10⁹ | 7 | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Difluoro 6 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2,4-difluoro-6-nitrophenol, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the hydroxyl proton. The hydroxyl proton typically appears as a broad singlet at a downfield chemical shift, around δ 11.15 ppm, due to the influence of the electron-withdrawing nitro and fluoro groups. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms, with signals generally appearing in the range of δ 7.68–7.79 ppm.

¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The presence of two fluorine atoms and a nitro group significantly influences the chemical shifts of the aromatic carbons. Carbons directly bonded to fluorine atoms exhibit large one-bond C-F coupling constants, which is a key characteristic feature. The chemical shifts are also affected by the electron-withdrawing nature of the substituents, leading to a downfield shift of the carbon signals compared to unsubstituted phenol (B47542).

¹⁹F NMR: ¹⁹F NMR is a powerful tool for directly observing the fluorine atoms in this compound. nih.gov The spectrum typically shows two distinct signals corresponding to the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment and through-space interactions of the fluorine atoms. For instance, in a similar compound, 1,2-difluoro-4-nitrobenzene, the fluorine atoms exhibit signals at -134 and -127 ppm. magritek.com The presence of the hydroxyl and nitro groups in this compound would further influence these chemical shifts.

A comparative analysis with related structures like 2,4-difluorophenol (B48109) and 4-nitrophenol (B140041) can aid in the precise assignment of NMR signals. chemicalbook.comchemicalbook.com Isotopic labeling studies, though less common for routine characterization, can provide unambiguous assignments of complex spectra. acs.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.5 - 8.0 | Multiplet | J(H,H), J(H,F) |

| ¹H (Hydroxyl) | 10.0 - 12.0 | Singlet | - |

| ¹³C (Aromatic) | 110 - 160 | Multiplet | J(C,F), J(C,C) |

| ¹⁹F | -110 to -140 | Multiplet | J(F,F), J(F,H) |

Mass Spectrometry Techniques for Fragmentation and Metabolite Identification

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of this compound, as well as for identifying its potential metabolites.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation patterns observed in the mass spectrum are influenced by the ionization technique employed. Hard ionization techniques like electron impact (EI) can lead to extensive fragmentation, potentially obscuring the molecular ion peak. acdlabs.com In contrast, soft ionization techniques such as electrospray ionization (ESI) and chemical ionization (CI) typically produce a more prominent molecular ion peak with less fragmentation, which is beneficial for initial molecular weight determination. acdlabs.com

The fragmentation of this compound is expected to involve characteristic losses of the nitro group (NO₂) and potentially the hydroxyl group (OH). The presence of fluorine atoms can also influence the fragmentation pathways. For instance, in the negative ion mode, the loss of a nitro group (NO) from nitrophenol derivatives has been observed. rsc.org The study of fragmentation patterns helps in the structural confirmation and can be used to differentiate it from its isomers.

In the context of metabolite identification, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool. It allows for the separation and detection of metabolites in complex biological matrices. By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify biotransformation products, such as glutathione (B108866) conjugates or products resulting from the reduction of the nitro group.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | Nominal Mass (m/z) | Description |

| [M-H]⁻ | 174 | Deprotonated molecular ion |

| [M-NO₂]⁻ | 128 | Loss of a nitro group |

| [M-H-NO]⁻ | 144 | Loss of nitric oxide from the deprotonated molecular ion |

Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Dynamics

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and carbon-fluorine (C-F) functional groups. The -OH stretching vibration is expected to appear as a broad band, indicative of hydrogen bonding. The asymmetric and symmetric stretching vibrations of the -NO₂ group typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-F stretching vibrations will give rise to strong absorption bands in the fingerprint region of the spectrum.

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric stretching of the nitro group are often strong in the Raman spectrum.

To gain a deeper understanding of the vibrational spectra, experimental data is often correlated with computational calculations. Density Functional Theory (DFT) methods are commonly used to calculate the vibrational frequencies of molecules. longdom.orglongdom.org By comparing the calculated frequencies with the experimental IR and Raman spectra, a more accurate and complete assignment of the vibrational modes can be achieved. This correlation helps in confirming the molecular structure and understanding the nature of the vibrational modes.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| -OH | Stretching (H-bonded) | 3200-3600 (broad) | Weak |

| -NO₂ | Asymmetric Stretching | 1500-1600 | Strong |

| -NO₂ | Symmetric Stretching | 1300-1400 | Strong |

| C-F | Stretching | 1000-1300 | Medium |

| Aromatic C=C | Stretching | 1400-1600 | Strong |

Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS, UPLC)

Hyphenated techniques, which couple a separation technique with a detection technique, are essential for the comprehensive analysis of this compound, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govepa.gov this compound can be analyzed by GC-MS, where the gas chromatograph separates it from other components in a mixture before it is detected by the mass spectrometer. The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. copernicus.org This technique is particularly valuable for the analysis of this compound in biological or environmental samples. The liquid chromatograph separates the compound from the sample matrix, and the mass spectrometer provides sensitive and specific detection.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution version of LC that utilizes smaller particle sizes in the stationary phase, resulting in faster analysis times and improved separation efficiency. copernicus.org Coupling UPLC with mass spectrometry (UPLC-MS) offers enhanced sensitivity and resolution for the analysis of this compound and its metabolites.

These hyphenated techniques are crucial for both qualitative and quantitative analysis, allowing for the identification and measurement of this compound at trace levels.

Thermal Analysis Coupled with Spectroscopic Methods (e.g., DSC-TG-FTIR-MS)

Thermal analysis techniques, when coupled with spectroscopic methods, provide a powerful approach to study the thermal decomposition behavior of this compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about melting points, phase transitions, and decomposition temperatures. TGA measures the change in mass of a sample as a function of temperature, indicating the thermal stability and decomposition profile.

Coupled with FTIR and MS: By coupling the effluent gas from the TGA to an FTIR spectrometer and a mass spectrometer (TG-FTIR-MS), the gaseous products evolved during the thermal decomposition of this compound can be identified in real-time. researchgate.netmdpi.com The FTIR provides information about the functional groups of the evolved gases, while the MS identifies their molecular weights and fragmentation patterns. This combined approach allows for a detailed understanding of the decomposition mechanism, including the initial bond-breaking events and the subsequent reaction pathways. Studies on similar fluorinated nitroaromatic compounds have shown that the presence of fluorine can influence the thermal stability and decomposition pathways. researchgate.netmdpi.com

This comprehensive thermal analysis provides critical information for assessing the thermal hazards and understanding the decomposition chemistry of this compound.

Computational Chemistry and Theoretical Modeling of 2,4 Difluoro 6 Nitrophenol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,4-Difluoro-6-nitrophenol. These calculations provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Studies on analogous compounds, such as other nitrophenols and fluorinated aromatics, reveal common principles applicable to this compound. For instance, the presence of strongly electron-withdrawing groups, namely the two fluorine atoms and the nitro group (-NO₂), significantly influences the electronic properties of the phenol (B47542) ring. These groups enhance the electrophilicity of the aromatic ring and increase the acidity of the phenolic hydroxyl group.

DFT calculations on similar nitroaromatic compounds have been used to determine bond dissociation energies, which are crucial for understanding thermal stability and reaction initiation. acs.org The C-NO₂ bond is often a key site for initial bond cleavage in thermal decomposition. acs.org The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. longdom.org In 2-nitrophenol (B165410), a related compound, the HOMO-LUMO energy gap was calculated to be 4.03 eV. longdom.org

Table 1: Representative Electronic Properties Calculated for Nitrophenol Analogs using DFT This table presents typical data obtained from DFT calculations on compounds structurally similar to this compound to illustrate the type of information generated.

| Calculated Property | Typical Value/Observation | Significance |

| HOMO Energy | Negative values (e.g., -7 to -9 eV) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Negative or near-zero values (e.g., -2 to -4 eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~4.0 eV | Indicates chemical reactivity and kinetic stability. longdom.org |

| Dipole Moment | Moderate to High | Reflects the charge separation due to electronegative F and NO₂ groups. |

| Mulliken/NBO Charges | Negative charge on O, N, F atoms; Positive on C atoms bonded to them | Shows the intramolecular charge distribution and identifies reactive sites. |

Note: Specific values for this compound require dedicated calculations.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions, conformational changes, and the influence of a solvent environment. While specific MD studies on this compound are not widely published, simulations on analogous nitroaromatic compounds demonstrate the utility of this approach.

For example, MD simulations have been used to investigate the interactions of 2,4,6-trinitrotoluene (B92697) (TNT) and its metabolites with lipid membranes. nih.gov These studies calculate properties like the potential of mean force for membrane penetration, revealing how the molecule orients itself and interacts with the lipid bilayer via hydrogen bonds and other non-covalent forces. nih.gov Such simulations could be applied to this compound to understand its bioavailability and membrane transport characteristics.

Similarly, MD simulations have been used to study the stability and mechanical properties of melt-cast explosives containing fluorinated nitroaromatic compounds like 3,5-difluoro-2,4,6-trinitroanisole. researchgate.net These simulations calculate binding energies and cohesive energy densities between different components, which are crucial for designing stable formulations. researchgate.net For this compound, MD could model its interaction with polymers, solvents, or other active molecules, predicting miscibility, stability, and the nature of intermolecular forces, such as hydrogen and halogen bonding. dovepress.com

Prediction of Spectroscopic Properties and Vibrational Modes

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. DFT methods are commonly used to calculate the vibrational frequencies that correspond to infrared (IR) and Raman spectra. longdom.orgtandfonline.com These theoretical spectra aid in the assignment of experimental bands to specific molecular motions.

For related molecules like 2,3-difluoro phenol, researchers have performed detailed vibrational analyses using DFT (e.g., B3LYP) and ab initio (e.g., HF) methods with basis sets like 6-311+G(d,p). researchgate.net The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and systematic errors, yielding excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

The key vibrational modes for this compound would include:

O-H stretching: Highly sensitive to hydrogen bonding. In related nitrophenols, this band is often found in the 3200-3500 cm⁻¹ range. researchgate.net

N-O stretching (asymmetric and symmetric): Characteristic of the nitro group, typically appearing in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively.

C-F stretching: Expected in the 1200-1350 cm⁻¹ range. researchgate.net

Aromatic C-C and C-H vibrations: A series of bands throughout the mid-IR region.

Table 2: Predicted Vibrational Frequencies for Key Modes in Difluoro-Phenol Analogs Based on data from computational studies of 2,3-difluoro phenol. researchgate.net These values provide an estimate for the expected vibrational frequencies in this compound.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected IR/Raman Intensity |

| O-H Stretch | ~3370 | Strong in IR |

| C-H Stretch | 3070 - 3120 | Medium to Strong |

| C-F Stretch | 1250 - 1330 | Strong |

| C-O Stretch | ~1200 | Strong |

| Ring Deformations | 1000 - 1600 | Variable |

Electronic absorption spectra can also be predicted using methods like Time-Dependent DFT (TD-DFT), providing information about the molecule's UV-Visible absorption profile. tandfonline.com

Modeling of Reaction Pathways and Transition States

Computational modeling is a critical tool for mapping out potential reaction pathways and identifying the associated transition states and energy barriers. This is particularly valuable for understanding reaction mechanisms, such as synthesis, decomposition, or metabolic transformation.

A study on the defluorination of 2,4,6-trifluorophenol (B1297822) by a dehaloperoxidase enzyme, using DFT cluster models, provides a relevant example of this type of modeling. acs.org The proposed mechanism involved:

Hydrogen Atom Abstraction: The reaction initiates with the abstraction of the hydrogen atom from the phenolic -OH group, forming a phenoxyl radical intermediate. acs.org

OH Rebound: The hydroxyl group then rebounds to an ortho or para carbon on the aromatic ring, passing through a transition state (TS). acs.org

Defluorination: The final step involves the elimination of a fluoride (B91410) ion, a process that can be catalyzed by a proton donor. acs.org

The calculations identified the geometries of the intermediates and transition states and computed the activation energies (ΔG‡) for each step. For the OH rebound step, calculated barriers were in the range of 7-11 kcal/mol. acs.org Similar methodologies could be applied to model the reactions of this compound, such as its synthesis via nitration of 2,4-difluorophenol (B48109) or its potential degradation pathways. Modeling the thermal decomposition of related fluorinated nitroaromatics has also helped identify the initial bond-breaking steps ("trigger bonds") and subsequent reaction cascades. researchgate.net

Table 3: Example of Calculated Energy Barriers for a Modeled Reaction Pathway (Defluorination of an Analogous Fluorophenol) acs.org

| Reaction Step | Species Involved | Calculated Free Energy Barrier (ΔG‡) (kcal/mol) | Description |

| Hydrogen Abstraction | Phenol + CpdI | ~10-15 | Formation of phenoxyl radical intermediate. |

| OH Rebound to ortho-position | Phenoxyl Radical | ~7-10 | Formation of a fluoro-hydroxyquinone intermediate. |

| OH Rebound to para-position | Phenoxyl Radical | ~10-11 | Formation of a fluoro-hydroxyquinone intermediate. |

| Proton-assisted Defluorination | Fluoro-hydroxyquinone + H⁺ | ~8 | Elimination of HF to form the final product. |

In silico Studies of Environmental Fate Processes

Computational models are increasingly used to predict the environmental fate of chemical compounds, including their persistence, transport, and degradation. For substituted nitrophenols, key environmental degradation processes include direct photolysis and indirect photolysis involving reactions with photochemically produced reactive species.

A modeling study on 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), a close structural analog, provides a framework for how the environmental fate of this compound could be assessed. nih.gov The study determined the quantum yield for direct photolysis and the second-order rate constants for reactions with hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov

These experimentally derived kinetic parameters were then used in a surface water photochemistry model. The model predicted that the dominant degradation pathway depends on the water chemistry:

In waters with low dissolved organic matter, reaction with •OH is the primary transformation process. nih.gov

In waters rich in organic matter, reaction with ¹O₂ becomes more significant. nih.gov

Such models can predict the half-life of a compound under various environmental conditions. Similar in silico approaches could be used for this compound to assess its environmental persistence and identify its major degradation products, which is crucial for environmental risk assessment. juniperpublishers.com

Table 4: Reaction Rate Constants for a Nitrophenol Analog (DCNP) in Water nih.gov

| Reactive Species | Second-Order Rate Constant (M⁻¹ s⁻¹) | Environmental Significance |

| Hydroxyl Radical (•OH) | (2.8 ± 0.3) × 10⁹ | Major degradation pathway in organic-poor waters. |

| Singlet Oxygen (¹O₂) | (3.7 ± 1.4) × 10⁹ | Important degradation pathway in organic-rich waters. |

| Carbonate Radical (CO₃•⁻) | Negligible reactivity | Not a significant sink for this class of compounds. |

Environmental Fate, Transport, and Degradation of 2,4 Difluoro 6 Nitrophenol

Abiotic Transformation Pathways

Abiotic transformation involves non-biological processes that chemically alter the compound in the environment, primarily through reactions with light (photodegradation) and water (hydrolysis).

Photodegradation is a significant pathway for the transformation of nitrophenolic compounds in sunlit surface waters and soils. The process can occur through direct absorption of light or be mediated by photosensitizing agents present in the environment.

Mechanisms : Research indicates that under UV irradiation, 2,4-Difluoro-6-nitrophenol can undergo significant degradation. The primary mechanisms involve reactions with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). The electron-withdrawing nature of the fluorine and nitro substituents may enhance the compound's electrophilicity, potentially accelerating degradation mediated by hydroxyl radicals. For related compounds like 2,4-dichlorophenol (B122985) (2,4-DCP), photodegradation can be enhanced by dissolved organic matter, which produces triplet states (³BDOM*), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). nih.gov The degradation of 2,4-DCP by these triplet states can occur via both energy and electron transfer pathways. nih.gov The photolysis of fluorinated phenols can lead to the formation of various byproducts, including fluoride (B91410) ions and other organofluorine compounds, depending on the reaction conditions and the position of the fluorine atoms. acs.org

Kinetics : The kinetics of photodegradation often follow pseudo-first-order models. scispace.com The rate is highly dependent on environmental conditions such as pH, the presence of natural photosensitizers, and light intensity. acs.orgscispace.com For instance, the photolysis rates of (trifluoromethyl)phenols are pH-dependent, with significantly faster degradation observed at higher pH levels. acs.org While specific kinetic data for this compound is not readily available, studies on analogous compounds provide insight. Rate constants (k) for the reaction of non-fluorinated nitrophenols with hydroxyl radicals are typically in the range of 1.2–4.8 × 10⁹ M⁻¹s⁻¹. The presence of fluorine atoms is expected to alter these values.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound is influenced by the pH of the surrounding medium.

Stability : The compound is generally stable in neutral and acidic aqueous solutions. However, under alkaline conditions (e.g., pH > 10), its stability may decrease due to the ionization of the phenolic group, which can make the aromatic ring more susceptible to nucleophilic attack or other degradation reactions. Studies on the synthesis of related nitrophenols show that hydrolysis of precursor molecules like 2,4-difluoro nitrobenzene (B124822) can occur at elevated temperatures (50-75 °C) in the presence of a base like potassium hydroxide, indicating the conditions under which breakdown can be forced. google.com The stability of fluorinated phenols is a critical factor in their persistence. For example, trifluoroacetic acid, a degradation product of some fluorinated compounds, is extremely persistent in sediment-water systems. collectionscanada.ca

The table below summarizes the stability characteristics influenced by environmental factors.

| Parameter | Influence on this compound Stability | Reference |

| pH | Stable in acidic to neutral conditions. Potential for increased degradation under strongly alkaline conditions (pH > 10). | |

| Temperature | Higher temperatures, especially combined with basic conditions, can promote hydrolysis. | google.com |

| Sunlight | A primary driver of degradation through direct and indirect photolysis. |

Biotic Degradation Processes

Biotic degradation involves the transformation of the compound by living organisms, primarily microorganisms like bacteria and fungi. This is often the most effective method for the complete mineralization of organic pollutants. researchgate.net

The presence of both fluorine and a nitro group on the aromatic ring makes this compound a recalcitrant molecule, potentially resistant to microbial attack. researchgate.net

Bacterial Degradation : While comprehensive studies on this compound are limited, research on analogous compounds provides critical insights. For instance, two bacterial strains of the genus Rhodococcus were unable to degrade the structurally similar compound 2,3-difluoro-6-nitrophenol. researchgate.netnih.gov However, other bacterial genera have shown prowess in degrading halogenated nitrophenols. A Cupriavidus sp. (strain CNP-8) has been identified that can degrade various chlorinated nitrophenols, such as 2,6-dichloro-4-nitrophenol (B181596) and 2-chloro-5-nitrophenol. semanticscholar.orgfrontiersin.org The degradation pathways often involve initial reductive or oxidative steps. Reductive pathways may involve nitroreductases that reduce the nitro group, while oxidative pathways can involve mono- or dioxygenases that hydroxylate the aromatic ring, leading to ring cleavage. semanticscholar.orgfrontiersin.org

Fungal Degradation : Fungi, such as those from the genus Penicillium, are also known to degrade a variety of fluorinated and chlorinated phenols. maxapress.com For example, Penicillium frequentans can degrade various dichlorophenols, and Phanerochaete chrysosporium is known to mineralize dinitrotoluene, suggesting that fungal systems may have the enzymatic machinery to attack complex nitroaromatics. researchgate.netmaxapress.com

The kinetics of biodegradation are crucial for predicting the environmental persistence of a contaminant. These kinetics are often modeled using equations that account for substrate concentration and potential inhibition.

Kinetics : Studies on Cupriavidus sp. CNP-8 degrading 2,6-dichloro-4-nitrophenol (2,6-DCNP) showed that the process followed substrate inhibition kinetics. semanticscholar.orgnih.gov The specific growth rate was 0.124 h⁻¹, with a half-saturation constant (Kₛ) of 0.038 mM and an inhibition constant (Kᵢ) of 0.42 mM. semanticscholar.orgnih.gov The degradation rate of dichlorinated nitrophenols is significantly lower than that of monochlorinated nitrophenols, indicating that the additional halogen atom increases toxicity and resistance to microbial attack. semanticscholar.org It is plausible that the biodegradation of this compound would exhibit similar slow kinetics due to the presence of two halogen substituents.

Metabolite Formation : The initial steps of degradation determine the subsequent metabolites. In the case of 2,6-DCNP degradation by Cupriavidus sp., a two-component monooxygenase converts it to 6-chlorohydroxyquinol, with the release of the nitro group as nitrite (B80452). semanticscholar.orgnih.gov For 2-chloro-5-nitrophenol, degradation by the same strain proceeds via a partial reductive pathway, forming 2-chloro-5-hydroxylaminophenol via a 2-chloro-5-nitrosophenol intermediate. frontiersin.org Based on these analogous pathways, potential initial metabolites for this compound could include difluorinated aminophenols (from nitro reduction) or difluorinated catechols/hydroquinones (from oxidative denitration).

The following table presents kinetic data for the biodegradation of related chlorinated nitrophenols by Cupriavidus sp. CNP-8, which can serve as a proxy for estimating the behavior of this compound.

| Compound | Max. Specific Growth/Degradation Rate | Half Saturation Constant (Kₛ) | Inhibition Constant (Kᵢ) | Reference |

| 2,6-Dichloro-4-nitrophenol | 0.124 h⁻¹ | 0.038 mM | 0.42 mM | semanticscholar.orgnih.gov |

| 2-Chloro-5-nitrophenol | 21.2 ± 2.3 µM h⁻¹ | - | - | frontiersin.org |

Sorption and Mobility in Aquatic and Terrestrial Ecosystems

Sorption to soil and sediment particles is a key process that affects the transport, bioavailability, and degradation of organic compounds in the environment.

Sorption Mechanisms : The mobility of this compound in soil and aquatic systems is determined by its tendency to adsorb to organic matter and mineral surfaces. researchgate.net As an organic acid, its sorption is highly pH-dependent. At pH values below its pKa, the compound exists predominantly in its neutral, more hydrophobic form, which will preferentially partition into soil organic matter. researchgate.net At pH values above its pKa, it will be in its anionic (phenolate) form, which is more water-soluble and mobile. However, this anionic form can still adsorb to positively charged mineral surfaces (anion exchange), such as metal oxides, which are common in variable-charge soils. researchgate.net

Atmospheric Fate and Transport Mechanisms

The presence and transformation of nitrophenols in the atmosphere are of growing concern due to their contribution to air pollution. pnas.org The atmospheric journey of compounds like this compound involves several key processes that determine their persistence, transport, and chemical evolution.

Nitrophenols can be released directly into the atmosphere or formed through secondary photochemical reactions of aromatic compounds with nitrogen oxides. pnas.orgcdc.gov Once in the atmosphere, their fate is largely governed by photolysis—degradation by sunlight—and reactions with atmospheric oxidants. cdc.govmdpi.com

Photolysis and Atmospheric Lifespan:

Nitrophenols absorb sunlight, particularly in the near-UV range, which can trigger their breakdown. rsc.org This photolysis is a significant removal pathway in the atmosphere. mdpi.com Studies on related compounds like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) show that they can photolyze to produce hydroxyl radicals (•OH), nitrite, and nitrous acid (HONO), which are key species in atmospheric chemistry, influencing ozone and secondary organic aerosol (SOA) formation. pnas.orgmdpi.comrsc.orgrsc.org The estimated atmospheric half-lives for nitrophenols in general range from 3 to 18 days. cdc.gov

The presence of fluorine atoms on the aromatic ring of this compound is expected to influence its atmospheric reactivity. The strong electron-withdrawing nature of fluorine can affect the electronic structure of the molecule, potentially altering its light absorption properties and susceptibility to photochemical degradation. For instance, research on 2,4-dinitrophenol (B41442) showed that its reactivity increased dramatically in an organic solvent, suggesting that the environmental medium (e.g., atmospheric aerosol particles) plays a crucial role. nsf.gov

Transport and Deposition:

Nitrophenols can exist in the atmosphere in the gas phase or adsorbed onto particulate matter. pnas.org This partitioning influences their transport over long distances. As part of aerosols, they can be removed from the atmosphere through wet deposition (rain and snow) and dry deposition (gravitational settling). cdc.gov The solubility and vapor pressure of the specific compound are key factors in these processes.

Advanced Remediation Strategies for Nitrophenolic Contaminants

Due to their persistence and toxicity, significant research has focused on developing effective methods to remove nitrophenolic contaminants from soil and water. jebas.orgeeer.org While strategies have not been documented specifically for this compound, the approaches used for other nitrophenols are highly relevant. These can be broadly categorized into advanced oxidation processes and bioremediation.

Advanced Oxidation Processes (AOPs):

AOPs are a class of technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to break down organic pollutants. ttu.eekirj.ee These methods are effective for treating water and soil contaminated with recalcitrant compounds like nitrophenols. ttu.eescielo.br

Common AOPs for nitrophenol remediation include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to generate hydroxyl radicals. eeer.orgttu.ee The addition of UV light (photo-Fenton) enhances radical production and degradation efficiency. ttu.ee The Fenton process has been shown to be a cost-effective and efficient method for degrading various organic pollutants. eeer.orgttu.ee

Ozonation: Using ozone (O₃), alone or in combination with H₂O₂ or UV light, is another powerful AOP for destroying nitrophenols. ttu.eekirj.ee

Photocatalysis: This technique often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. acs.org A pulsed discharge plasma-TiO₂ catalytic system has demonstrated high efficiency in removing p-nitrophenol from soil. acs.org

| AOP Method | Target Contaminant | Key Findings | Reference |

|---|---|---|---|

| Fenton/UV | 4-chloro-2-nitrophenol | Degraded 90% of the contaminant at pH 3.0–4.0. | mdpi.com |

| UV/H₂O₂ | 4-chloro-2-nitrophenol | Degraded 70% of the contaminant at neutral pH. | mdpi.com |

| UV/TiO₂ | 4-chloro-2-nitrophenol | Degraded 80% of the contaminant at neutral pH. | mdpi.com |

| Homogeneous Fenton Oxidation | 4-Nitrophenol (4-NP) | Achieved 93.6% degradation with 60.3% Total Organic Carbon (TOC) removal at optimal conditions. | eeer.org |

| Pulsed Discharge Plasma-TiO₂ Catalysis | p-Nitrophenol (PNP) | Removed 88.8% of PNP from contaminated soil within 10 minutes. | acs.org |

Bioremediation:

Bioremediation utilizes microorganisms to break down pollutants into less harmful substances. acs.org This approach is considered a more environmentally friendly and potentially cost-effective alternative to physicochemical methods. jebas.orgresearchgate.net

Several bacterial strains have been identified that can degrade nitrophenols, often using them as a source of carbon and nitrogen. nih.gov For example, species of Arthrobacter, Pseudomonas, Cupriavidus, and Rhodococcus have demonstrated the ability to degrade various nitrophenols and their halogenated derivatives. acs.orgnih.govnih.gov

However, the biodegradability of a compound is highly specific. For instance, two Rhodococcus strains capable of degrading 5-nitroguaiacol were unable to degrade 2,3-difluoro-6-nitrophenol, highlighting that the presence and position of substituents are critical. nih.gov Conversely, a Cupriavidus strain was found to effectively degrade 2,6-dichloro-4-nitrophenol, a di-halogenated nitrophenol, indicating that microbial degradation of such compounds is feasible. nih.gov The success of bioremediation for this compound would depend on isolating specific microbial strains or consortia capable of metabolizing this particular structure.

| Microorganism | Target Contaminant | Key Findings | Reference |

|---|---|---|---|

| Arthrobacter protophormiae RKJ100 | p-Nitrophenol (PNP) | Complete depletion of PNP in contaminated soil within 5 days when using immobilized cells. | acs.org |

| Pseudomonas putida 1274 | p-Nitrophenol (PNP) | Effectively degraded PNP at 37°C and neutral pH. | nih.gov |

| Cupriavidus sp. CNP-8 | 2,6-dichloro-4-nitrophenol (2,6-DCNP) | Utilized 2,6-DCNP as a growth substrate. | nih.gov |

| Rhodococcus opacus | 5-nitroguaiacol | Degraded 5-nitroguaiacol but was unable to degrade 2,3-difluoro-6-nitrophenol. | nih.gov |

Advanced Applications of 2,4 Difluoro 6 Nitrophenol in Organic Synthesis and Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of 2,4-Difluoro-6-nitrophenol is a key component in the synthesis of a variety of pharmaceutical agents. The presence of fluorine can enhance metabolic stability and binding affinity, making it a desirable feature in modern drug design. chem960.com

Research and patent literature demonstrate its role in creating sophisticated therapeutic molecules. For instance, it is a documented intermediate in the synthesis of farnesyltransferase inhibitors, a class of experimental cancer drugs that target cellular signaling pathways. Current time information in Bangalore, IN. It has also been incorporated into the synthesis of pyridyl inhibitors of the hedgehog signaling pathway, which is implicated in some forms of cancer.

Furthermore, a patent for novel azolecarboxamide derivatives, developed as potent TrkA receptor inhibitors for treating lower urinary tract diseases and associated pain, explicitly details the use of this compound. bldpharm.comgoogleapis.com In the patented synthesis, the phenolic hydroxyl group is converted into a trifluoromethanesulfonic acid ester (triflate). bldpharm.comgoogleapis.com This transformation creates an excellent leaving group, facilitating subsequent coupling reactions to build the final complex and biologically active molecule. bldpharm.comgoogleapis.com

| Pharmaceutical Application | Role of this compound | Therapeutic Target/Area | Reference |

|---|---|---|---|

| Farnesyltransferase Inhibitors | Key Synthetic Intermediate | Oncology (Cancer) | Current time information in Bangalore, IN. |

| Azolecarboxamide Derivatives | Starting material for triflate intermediate | Lower Urinary Tract Disease, Pain (TrkA Receptor) | bldpharm.comgoogleapis.com |

| Pyridyl-based Molecules | Reactant in synthesis | Hedgehog Signaling Pathway Inhibitors |

Utility in Agrochemical Development

In the field of agrochemicals, this compound serves as a valuable precursor for developing new crop protection agents. chem960.com Its derivatives have been investigated for their herbicidal properties. Research findings indicate that herbicides derived from this compound exhibit potent activity against broadleaf weeds, in some cases outperforming analogs based on 4-nitrophenol (B140041) in field trials. Current time information in Bangalore, IN.

Patents for 2,4,5-trisubstituted phenylketo-enols intended for use as pesticides and herbicides also list this compound, underscoring its relevance and utility in the design and synthesis of new agrochemical products. google.com The compound's fluorinated structure can contribute to the efficacy and stability of the final active ingredient in an agricultural setting.

Precursor in the Synthesis of Fluorinated Biologically Active Molecules

The applications in both pharmaceuticals and agrochemicals highlight the fundamental role of this compound as a precursor to a wide array of fluorinated, biologically active molecules. google.com The compound's reactivity allows chemists to use it as a starting point, or synthon, which can be elaborated into more complex structures while retaining the beneficial fluorine atoms.

One common transformation is the reduction of the nitro group to an amine, yielding 2,4-difluoro-6-aminophenol. lookchem.comambeed.com This amine can then undergo a host of other reactions, such as amide bond formation or the construction of heterocyclic rings. For example, a synthetic route toward new triazolyl-fluorobenzimidazole hybrids with potential antimicrobial and antituberculosis activity involves the hydrolysis of N-(2,4-difluoro-6-nitrophenyl)acetamide to provide the corresponding 2,4-difluoro-6-nitroaniline (B1293778) intermediate. lookchem.com This demonstrates how the core structure of this compound is carried through multiple synthetic steps to generate novel bioactive compounds.

Reagent and Synthon in Complex Organic Transformations

The chemical reactivity of this compound makes it a versatile reagent for complex organic transformations. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for certain reactions and directs incoming reagents to specific positions.

Key reactions involving this compound include:

Reduction: The nitro group is readily reduced to an amino group (–NH₂) using standard conditions, such as catalytic hydrogenation with palladium on carbon, providing access to substituted anilines. Current time information in Bangalore, IN.ambeed.com

Substitution: The fluorine atoms, being good leaving groups in nucleophilic aromatic substitution (SNAAr) reactions, can be displaced by other nucleophiles, allowing for the introduction of diverse functional groups. Current time information in Bangalore, IN.google.com

Esterification/Etherification: The phenolic hydroxyl group (–OH) can be easily converted into esters or ethers. A notable transformation is its reaction with trifluoromethanesulfonic anhydride (B1165640) to form a triflate ester, a highly reactive intermediate for cross-coupling reactions. bldpharm.comgoogleapis.com

| Transformation Type | Reaction Description | Product Class | Reference |

|---|---|---|---|

| Reduction | Conversion of the nitro group to an amino group | 2,4-Difluoro-6-aminophenol | Current time information in Bangalore, IN.ambeed.com |

| Substitution (SNAAr) | Displacement of fluorine atoms by nucleophiles | Variously substituted nitrophenols | Current time information in Bangalore, IN.google.com |

| O-Functionalization | Reaction of the hydroxyl group to form a triflate | Triflate Esters | bldpharm.comgoogleapis.com |

Based on available scientific literature and patent databases, there is no documented application of this compound in spin-labelling studies for techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. Searches for its use as a precursor to nitroxide spin labels or as a spin probe did not yield any relevant results.

This compound is a suitable substrate for the synthesis of aryl ethers. The aromatic ring is "electron-deficient" due to the attached nitro and fluorine groups, which facilitates nucleophilic aromatic substitution (SNAAr). In this type of reaction, a fluorine atom can be displaced by an alkoxide or phenoxide nucleophile to form an aryl-alkyl or biaryl ether, respectively. Current time information in Bangalore, IN.

A key strategy to facilitate ether formation involves the activation of the phenolic hydroxyl group. As documented in patent literature, this compound can be reacted with trifluoromethanesulfonic anhydride to create 2,4-difluoro-6-nitrophenyl triflate. bldpharm.comgoogleapis.com This triflate group is an exceptional leaving group, rendering the molecule highly susceptible to substitution reactions, including the formation of ether linkages through reactions with various alcohols or phenols.

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound is utilized primarily as a fine chemical, reagent, and reference material. Several chemical suppliers list the compound under categories such as "Analytical Chemicals" or "reagents and standards for the analytical lab". myskinrecipes.combuyersguidechem.com This indicates its availability and use as a standard for method development and validation, for example in chromatography (TLC, HPLC) or spectroscopy (NMR). google.com Its well-defined structure and properties allow it to serve as a benchmark for the identification and quantification of related fluorinated and nitrated aromatic compounds.

Reagent for Specific Analyte Detection

There is currently no available scientific literature detailing the use of this compound as a reagent for the specific detection of analytes. Research in the field of chemical sensors often involves the design and synthesis of complex molecules with specific recognition sites and signaling units. While nitrophenol derivatives have been explored in the development of chemosensors, specific data on the application of this compound for this purpose is not present in the reviewed materials.

Complexation with Metal Ions for Environmental Monitoring

Information regarding the application of this compound in the complexation with metal ions for the purpose of environmental monitoring is not available in the surveyed scientific literature. The development of ligands for the selective binding of metal ions is an active area of research, particularly for environmental remediation and monitoring. However, studies specifically detailing the use of this compound as a ligand for such applications have not been identified.

Conclusions and Future Research Trajectories for 2,4 Difluoro 6 Nitrophenol

Summary of Current Research Advances

Current research has firmly established 2,4-Difluoro-6-nitrophenol as a valuable intermediate in organic synthesis. Its utility is particularly noted in the synthesis of herbicides and other agrochemicals. The presence of the nitro group and fluorine atoms activates the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to the creation of diverse molecular architectures. Studies have demonstrated its role as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules.

Unexplored Reactivity and Synthetic Opportunities